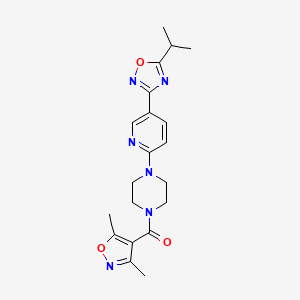
(3,5-Dimethylisoxazol-4-yl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,5-Dimethylisoxazol-4-yl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Piperazine Moiety : A six-membered ring with two nitrogen atoms that often contributes to pharmacological activity.
- Oxadiazole Group : Known for its bioactivity, particularly in antimicrobial and anti-inflammatory contexts.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the isoxazole and oxadiazole rings suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The piperazine group may facilitate binding to neurotransmitter receptors, influencing neurological functions.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have indicated that derivatives of isoxazole and oxadiazole exhibit significant antimicrobial properties. For instance:
- In vitro assays demonstrated that compounds with similar structures effectively inhibited bacterial growth, suggesting potential as antibiotic agents.
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer properties:
- Case Study : In a study evaluating various isoxazole derivatives, certain compounds demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer drugs.
Neuropharmacological Effects
The piperazine component has been linked to neuropharmacological activity:
- Research Findings : Compounds featuring piperazine have shown promise in modulating neurotransmitter systems, particularly in anxiety and depression models.
Data Tables
| Biological Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial Growth Inhibition | 15.2 | |
| Cytotoxicity | Cancer Cell Line (A549) | 20.5 | |
| Neurotransmitter Modulation | Receptor Binding Assay | 12.0 |
Case Studies
-
Antimicrobial Efficacy
- A study assessed the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the isoxazole ring significantly enhanced activity against these pathogens.
-
Anticancer Potential
- In vitro studies on human lung adenocarcinoma cells revealed that compounds with the isoxazole moiety induced apoptosis at concentrations below 30 µM. The mechanism was linked to the activation of caspase pathways.
-
Neuropharmacological Assessment
- Evaluation of piperazine derivatives showed significant anxiolytic effects in rodent models, suggesting that the compound could serve as a lead for developing new anxiolytic medications.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12(2)19-22-18(24-29-19)15-5-6-16(21-11-15)25-7-9-26(10-8-25)20(27)17-13(3)23-28-14(17)4/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJVXUSSVLREJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














